

Application Note & Synthesis Protocol: 1,4-Dimethyl-2-(4-phenylbutoxy)benzene

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Compound of Interest

Compound Name:	1,4-Dimethyl-2-(4-phenylbutoxy)benzene
CAS No.:	500904-64-3
Cat. No.:	B584374

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Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of **1,4-Dimethyl-2-(4-phenylbutoxy)benzene**, a compound of interest in pharmaceutical research, notably as an impurity of the drug Gemfibrozil[1]. The synthesis is achieved via the Williamson ether synthesis, a robust and widely applicable method for forming carbon-oxygen bonds[2]. The protocol details the reaction of 2,5-dimethylphenol with 1-bromo-4-phenylbutane in the presence of sodium hydride. Critical experimental parameters, safety considerations for handling reactive reagents, and methods for purification and characterization are thoroughly discussed to ensure reproducibility and safety.

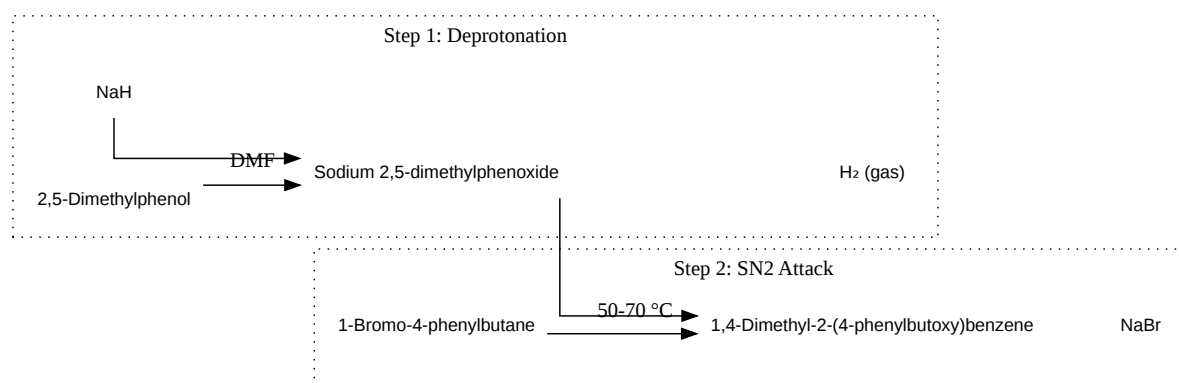
Introduction and Scientific Background

1,4-Dimethyl-2-(4-phenylbutoxy)benzene (CAS 500904-64-3) is an unsymmetrical aryl alkyl ether[3][4]. The synthesis of such ethers is a cornerstone of organic chemistry, with applications ranging from materials science to the synthesis of complex pharmaceutical molecules. The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for this purpose[2][5].

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism[5][6]. In this protocol, the hydroxyl proton of 2,5-dimethylphenol (also known as p-xyleneol) is abstracted by a strong, non-nucleophilic base, sodium hydride (NaH), to form a sodium phenoxide intermediate. This potent nucleophile then attacks the electrophilic carbon of 1-bromo-4-phenylbutane, displacing the bromide leaving group to form the desired ether product. The choice of a primary alkyl halide is critical, as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction[6][7]. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is employed to solvate the sodium cation, thereby increasing the nucleophilicity of the phenoxide and accelerating the reaction rate[2][8].

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages: the in situ formation of the sodium 2,5-dimethylphenoxide, followed by the S_N2 displacement to form the ether.



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Caption: Overall reaction scheme for the synthesis of **1,4-Dimethyl-2-(4-phenylbutoxy)benzene**.

Materials and Equipment

Reagents and Chemicals

Reagent	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Quantity	Supplier Notes
2,5-Dimethylphenol	95-87-4	C ₈ H ₁₀ O	122.16	1.0 eq	≥98% purity
Sodium Hydride (NaH)	7646-69-7	HNa	24.00	1.2 eq	60% dispersion in mineral oil[9]
1-Bromo-4-phenylbutane	13633-25-5	C ₁₀ H ₁₃ Br	213.11	1.1 eq	≥97% purity
N,N-Dimethylformamide (DMF)	68-12-2	C ₃ H ₇ NO	73.09	See Protocol	Anhydrous grade
Diethyl Ether (Et ₂ O)	60-29-7	C ₄ H ₁₀ O	74.12	See Protocol	Anhydrous grade
Saturated NH ₄ Cl (aq)	12125-02-9	NH ₄ Cl	53.49	See Protocol	
Brine (Saturated NaCl)	7647-14-5	NaCl	58.44	See Protocol	
Anhydrous MgSO ₄ or Na ₂ SO ₄	7487-88-9	MgSO ₄	120.37	As needed	
Ethyl Acetate	141-78-6	C ₄ H ₈ O ₂	88.11	As needed	HPLC Grade for Chromatography
Hexanes	110-54-3	C ₆ H ₁₄	86.18	As needed	HPLC Grade for Chromatography

Laboratory Equipment

- Round-bottom flasks (two- or three-necked)
- Magnetic stirrer and stir bars
- Heating mantle with temperature controller
- Condenser
- Nitrogen or Argon gas inlet and bubbler (for inert atmosphere)
- Syringes and needles
- Cannula for solvent transfer
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography
- Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
- Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
- Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, nitrile gloves^[10]

Detailed Synthesis Protocol

This protocol is based on a 10 mmol scale of the limiting reagent, 2,5-dimethylphenol.

Preparation of Sodium 2,5-Dimethylphenoxide (Step 1)

- Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and cool under a positive pressure of inert gas.

- Reagent Addition: To the flask, add sodium hydride (60% dispersion in oil, 0.48 g, 12 mmol, 1.2 eq).
 - Expert Insight: Sodium hydride is typically supplied as a dispersion in mineral oil to reduce its pyrophoric nature, making it safer to handle[10]. The oil can be washed away with dry hexanes for reactions sensitive to its presence, but for many Williamson syntheses, it can be left in.
- Solvent Addition: Add anhydrous DMF (40 mL) to the flask via syringe. Begin stirring to create a suspension.
- Phenol Addition: Dissolve 2,5-dimethylphenol (1.22 g, 10 mmol, 1.0 eq) in anhydrous DMF (10 mL) in a separate dry flask. Transfer this solution slowly (dropwise) via syringe to the stirred NaH suspension at room temperature.
 - Causality: Slow addition is crucial to control the rate of hydrogen gas evolution, which is a byproduct of the acid-base reaction. Vigorous bubbling will be observed.
- Reaction Completion: Allow the mixture to stir at room temperature for 1 hour after the addition is complete, or until the hydrogen evolution ceases. The formation of the sodium phenoxide should result in a clear or slightly hazy solution.

Ether Formation (Step 2)

- Alkyl Halide Addition: Slowly add 1-bromo-4-phenylbutane (2.34 g, 11 mmol, 1.1 eq) to the reaction mixture via syringe.
- Heating: Heat the reaction mixture to 60 °C using a heating mantle.
 - Trustworthiness: A reaction temperature of 50-100 °C is typical for Williamson ether syntheses to ensure a reasonable reaction rate without promoting significant side reactions[2].
- Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting phenol, the alkyl halide, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (2,5-

dimethylphenol) and the appearance of a new, less polar product spot. This typically takes 4-12 hours.

Work-up and Isolation

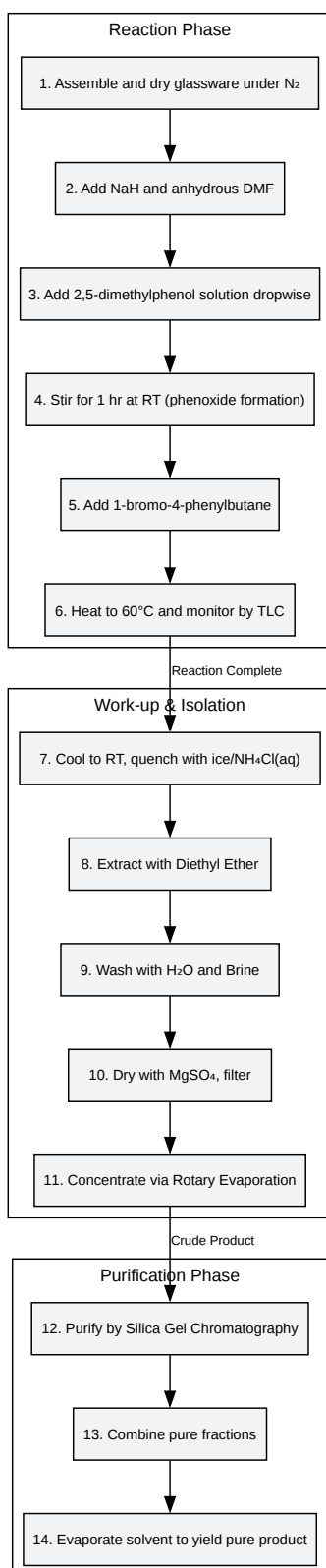
- **Cooling and Quenching:** Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
- **Quench Excess NaH:** Carefully and slowly pour the reaction mixture into a beaker containing ice and saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL) to quench any unreacted sodium hydride.
 - **Safety Note:** This step must be performed in a well-ventilated fume hood, as flammable hydrogen gas may be evolved.
- **Extraction:** Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL). The water washes remove the DMF, and the brine helps to break any emulsions and begin the drying process.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.

Purification

- **Column Chromatography:** Purify the crude product by flash column chromatography on silica gel.
- **Eluent System:** Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate. The product is expected to be significantly less polar than the starting phenol.
- **Fraction Collection:** Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

- Final Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield **1,4-Dimethyl-2-(4-phenylbutoxy)benzene** as the final product.

Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Characterization

The identity and purity of the synthesized **1,4-Dimethyl-2-(4-phenylbutoxy)benzene** should be confirmed using standard analytical techniques:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure by identifying the number and connectivity of protons and carbons.
- Mass Spectrometry (MS): To confirm the molecular weight (Expected $[\text{M}]^+$: 254.37)[1][3].
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the C-O-C stretch of the ether linkage.
- Purity Analysis: Can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Safety and Handling Precautions

- Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously[9][10]. It is also corrosive and can cause severe skin and eye burns[11].
 - Handling: Always handle NaH in an inert atmosphere (glove box or under argon/nitrogen) [10][11]. Wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves[10][12].
 - Storage: Store in a cool, dry, well-ventilated area away from water and moisture in a tightly closed container[11][12].
 - Spills: In case of a spill, do NOT use water. Cover the spill with dry sand, soda ash, or lime and place it in a covered container for disposal[12][13].
 - Fire: Use a Class D fire extinguisher (for combustible metals) or dry sand. DO NOT use water, foam, or carbon dioxide[9][13].

- 2,5-Dimethylphenol: Toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage^[14]. Handle with appropriate PPE and avoid inhalation of dust.
- Solvents: DMF, diethyl ether, and hexanes are flammable. All heating should be conducted using a heating mantle, not an open flame. All transfers and reactions should be performed in a well-ventilated chemical fume hood.

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